5-bromo-2-chloro-3-(difluoromethyl)aniline
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Overview
Description
5-Bromo-2-chloro-3-(difluoromethyl)aniline is an organic compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-3-(difluoromethyl)aniline typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto an aniline ring. One common method involves the halogenation of aniline derivatives followed by difluoromethylation. For instance, the difluoromethylation process can be achieved using difluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-(difluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the aniline ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium nitrite and hydrochloric acid for diazotization, followed by nucleophiles for substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aniline derivatives with new functional groups attached to the aromatic ring .
Scientific Research Applications
5-Bromo-2-chloro-3-(difluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of halogen and difluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-fluoropyridine
- 5-Bromo-2-chloro-1,3-difluorobenzene
- 2-Bromo-5-(difluoromethyl)pyridine
Uniqueness
5-Bromo-2-chloro-3-(difluoromethyl)aniline is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the aniline ring. This specific arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it particularly useful in specialized applications .
Properties
CAS No. |
2384381-99-9 |
---|---|
Molecular Formula |
C7H5BrClF2N |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
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